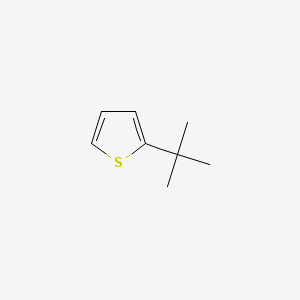

2-tert-Butylthiophene

Beschreibung

Eigenschaften

IUPAC Name |

2-tert-butylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12S/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCDOJGIOCVXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073270 | |

| Record name | 2-tert-Butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689-78-7 | |

| Record name | 2-tert-Butylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-TERT-BUTYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5YF9YW3CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-tert-butylthiophene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-butylthiophene is a heterocyclic aromatic compound that has garnered significant interest in various fields of chemical research, particularly in drug discovery and materials science. Its unique structural and electronic properties, imparted by the presence of a bulky tert-butyl group on the thiophene ring, make it a valuable building block for the synthesis of novel organic molecules with tailored functionalities. This guide provides a comprehensive overview of the physical and spectroscopic properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its current and potential applications.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, purification, and use in synthetic chemistry. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂S | --INVALID-LINK-- |

| Molecular Weight | 140.25 g/mol | --INVALID-LINK-- |

| CAS Number | 1689-78-7 | --INVALID-LINK-- |

| Appearance | Colorless oil | --INVALID-LINK-- |

| Boiling Point | 163.95°C | --INVALID-LINK--[1][2][3] |

| Melting Point | -59.1°C | --INVALID-LINK--[1][2][3] |

| Density | 0.9967 g/cm³ (estimate) | --INVALID-LINK--[1] |

| Refractive Index | 1.5197 (estimate) | --INVALID-LINK--[1][4] |

| Solubility | Soluble in acetone and DMSO. | --INVALID-LINK-- |

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by the presence of a singlet for the tert-butyl protons and three signals for the thiophene ring protons.

-

tert-Butyl Protons (9H): A sharp singlet is typically observed in the range of 1.3-1.4 ppm. The high symmetry of the tert-butyl group results in the magnetic equivalence of the nine protons.

-

Thiophene Ring Protons (3H): The protons on the thiophene ring appear as a set of coupled multiplets in the aromatic region (typically 6.8-7.2 ppm). The proton at the 5-position will appear as a doublet of doublets due to coupling with the protons at the 3- and 4-positions. The protons at the 3- and 4-positions will also appear as doublet of doublets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

tert-Butyl Carbons: Two signals are expected for the tert-butyl group: a quaternary carbon signal around 34-35 ppm and a signal for the three equivalent methyl carbons around 31-32 ppm.

-

Thiophene Ring Carbons: Four distinct signals are expected for the carbons of the thiophene ring in the aromatic region (approximately 120-150 ppm). The carbon attached to the tert-butyl group (C2) will be a quaternary carbon and will likely appear more downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the thiophene ring and the alkyl group.

-

C-H Stretching (Aromatic): A weak band is typically observed around 3100 cm⁻¹, corresponding to the C-H stretching vibrations of the thiophene ring.

-

C-H Stretching (Aliphatic): Strong bands are observed in the 2850-2970 cm⁻¹ region, characteristic of the C-H stretching vibrations of the tert-butyl group.

-

C=C Stretching (Aromatic): Medium to weak bands in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the thiophene ring.

-

C-S Stretching: A weak absorption band for the C-S bond in the thiophene ring can be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (140.25 g/mol ).

-

Major Fragmentation: A prominent fragmentation pathway involves the loss of a methyl group (CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a peak at m/z [M-15]⁺. Further fragmentation may involve the loss of the entire tert-butyl group, leading to a peak corresponding to the thiophene cation.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts alkylation of thiophene with isobutylene or a tert-butyl halide in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction proceeds with the formation of a tert-butyl carbocation, which then attacks the electron-rich thiophene ring.

Caption: Friedel-Crafts Alkylation of Thiophene.

Experimental Protocol: Friedel-Crafts Alkylation of Thiophene with Isobutylene

Materials:

-

Thiophene

-

Isobutylene (gas or liquefied)

-

Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous dichloromethane (DCM) as solvent

-

Ice bath

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Apparatus for handling gases if using gaseous isobutylene

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet (or dropping funnel), add anhydrous dichloromethane.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.

-

Thiophene Addition: Once the catalyst is dissolved or suspended, add thiophene dropwise to the cooled mixture.

-

Isobutylene Addition: Slowly bubble isobutylene gas through the reaction mixture or add liquefied isobutylene dropwise via a pre-cooled dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C. The reaction is exothermic, so the addition rate should be controlled to prevent a rapid temperature increase.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture over crushed ice.

-

Work-up: Separate the organic layer. Wash the organic layer with water, a saturated solution of sodium bicarbonate, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and a drying tube is critical because Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water.

-

Low Temperature: The reaction is carried out at low temperatures to control the exothermicity of the reaction and to minimize side reactions, such as polymerization of isobutylene and polysubstitution of the thiophene ring.

-

Slow Addition: Slow addition of the alkylating agent ensures that its concentration remains low, which helps to favor monosubstitution over polysubstitution.

-

Quenching with Ice: Quenching with ice serves to decompose the Lewis acid catalyst and protonate any remaining organoaluminum complexes.

Reactivity and Applications

The tert-butyl group on the thiophene ring influences its reactivity and provides steric bulk, which can be exploited in the design of specific molecular architectures.

Reactivity

The electron-donating nature of the tert-butyl group activates the thiophene ring towards further electrophilic substitution. However, the steric hindrance of the bulky tert-butyl group directs incoming electrophiles primarily to the 5-position.

Caption: Regioselectivity in Electrophilic Substitution.

Applications in Drug Discovery

The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, and the introduction of a tert-butyl group can enhance lipophilicity and metabolic stability of drug candidates. Thiophene derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5] While specific drugs based on this compound are not prevalent, it serves as a key intermediate in the synthesis of more complex molecules that are being investigated for therapeutic applications.

Applications in Materials Science

Thiophene-based polymers, such as polythiophenes, are extensively studied for their conducting and semiconducting properties, making them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The introduction of bulky substituents like the tert-butyl group can influence the solubility, processability, and solid-state packing of these polymers, thereby tuning their electronic properties.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile building block with a unique combination of steric and electronic properties. Its well-defined physical and spectroscopic characteristics, coupled with established synthetic routes, make it a valuable tool for chemists in both academic and industrial research. As the demand for novel organic materials and pharmaceuticals continues to grow, the importance of key intermediates like this compound is set to increase.

References

2-tert-butylthiophene CAS number and identifiers

An In-depth Technical Guide to 2-tert-Butylthiophene: Properties, Synthesis, and Applications for Advanced Research

For the modern researcher, particularly in the fields of medicinal chemistry and materials science, a deep understanding of heterocyclic building blocks is paramount. Among these, thiophene and its derivatives stand out as "privileged structures," frequently appearing in FDA-approved drugs and advanced materials.[1][2] This guide provides a comprehensive technical overview of this compound, a key substituted thiophene, designed for scientists and drug development professionals. We will move beyond simple data recitation to explore the causal relationships behind its synthesis and reactivity, offering field-proven insights into its practical application.

Core Compound Identification and Properties

Precise identification is the bedrock of reproducible science. This compound is an organosulfur compound characterized by a thiophene ring substituted at the 2-position with a bulky tert-butyl group. This substitution significantly influences its electronic properties and steric profile, which in turn dictates its reactivity and utility as a synthetic intermediate.

Chemical Identifiers

A consistent set of identifiers is crucial for accurate database searching and regulatory compliance. The primary identifiers for this compound are summarized below.

| Identifier Type | Value | Source |

| CAS Number | 1689-78-7 | PubChem[3], Sigma-Aldrich |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₈H₁₂S | PubChem[3] |

| SMILES | CC(C)(C)C1=CC=CS1 | PubChem[3] |

| InChI | InChI=1S/C8H12S/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3 | PubChem[3] |

| InChIKey | SWCDOJGIOCVXFM-UHFFFAOYSA-N | PubChem[3] |

| MDL Number | MFCD00089197 | Sigma-Aldrich |

| DSSTox Substance ID | DTXSID7073270 | PubChem[3] |

Physicochemical Properties

The physical and chemical properties of a compound govern its handling, reaction conditions, and purification methods. The tert-butyl group renders the molecule nonpolar and lipophilic.

| Property | Value | Source |

| Molecular Weight | 140.25 g/mol | PubChem[3] |

| Physical Form | Liquid | Sigma-Aldrich |

| Density | 0.9967 g/mL (estimate) | ChemicalBook[4] |

| Refractive Index | 1.5197 (estimate) | ChemicalBook[4] |

| Purity | Typically ≥95% | Sigma-Aldrich |

| Storage Temperature | 2-8°C, sealed in dry, dark place | Sigma-Aldrich, ChemicalBook[4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound typically involves the electrophilic alkylation of the thiophene ring. The electron-rich nature of the thiophene nucleus makes it susceptible to attack by electrophiles, and the directing effect of the sulfur atom favors substitution at the 2- and 5-positions.

Workflow: Synergistic Acid-Catalyzed tert-Butylation

A modern and effective approach utilizes a dual Brønsted/Lewis acid system to generate the tert-butyl electrophile from a stable precursor like di-tert-butylperoxide (DTBP).[5] This method avoids the use of harsher, traditional Friedel-Crafts conditions.

Caption: Synthesis workflow for this compound.

Experimental Protocol: tert-Butylation of Thiophene

This protocol is adapted from a general method for the tert-butylation of electron-rich arenes.[5]

-

Objective: To synthesize this compound via iron-catalyzed alkylation.

-

Materials:

-

Thiophene (1.0 eq)

-

Di-tert-butylperoxide (DTBP) (1.0 eq)

-

Iron(III) chloride (FeCl₃) (10 mol%)

-

Trifluoroacetic acid (TFA) (0.75 eq)

-

1,2-Dichloroethane (DCE), anhydrous

-

-

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,2-dichloroethane.

-

Add thiophene, iron(III) chloride, and trifluoroacetic acid to the solvent. Stir the mixture until the catalyst is well-dispersed.

-

Slowly add di-tert-butylperoxide to the reaction mixture at room temperature.

-

Heat the reaction mixture to 50°C and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., diethyl ether or dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield pure this compound.

-

-

Causality and Trustworthiness:

-

Why a dual-acid system? The Lewis acid (FeCl₃) coordinates with the Brønsted acid (TFA), enhancing its acidity. This synergistic effect facilitates the protonation and subsequent decomposition of DTBP to generate a highly reactive tert-butyl electrophile. This provides a controlled, catalytic generation of the alkylating agent.[5]

-

Why this precursor? DTBP is a stable, easy-to-handle liquid precursor for the tert-butyl cation, offering a safer alternative to tert-butyl halides which can be more difficult to manage.

-

Self-Validation: The protocol's integrity is validated by monitoring. The disappearance of the thiophene starting material and the appearance of a new, less polar spot (by TLC) or a peak with the correct mass (by GC-MS) confirms the reaction's progress and success.

-

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its reactivity as a versatile building block. The bulky tert-butyl group provides steric hindrance at the 2-position, often directing subsequent reactions to the electronically activated 5-position. This regioselectivity is a powerful tool in synthetic design.

Key Reaction: Palladium-Catalyzed Direct C-H Arylation

A cornerstone of modern synthetic chemistry is the C-H activation/functionalization reaction. For this compound, the C-H bond at the 5-position is particularly susceptible to palladium-catalyzed arylation, allowing for the direct coupling with aryl halides.[6]

Caption: Regioselective 5-arylation of this compound.

This reaction is highly valuable for building complex molecules, as it forms a C-C bond without the need for pre-functionalization (e.g., lithiation or boronation) of the thiophene ring, thus improving atom economy.

Relevance in Drug Development

The thiophene nucleus is a bioisostere of the benzene ring, meaning it has a similar size, shape, and electronic character, allowing it to mimic phenyl groups in biological systems while often improving physicochemical properties like solubility and metabolic stability.[1][7] This makes thiophene derivatives, including those derived from this compound, highly sought after in drug design.

-

Scaffold for Bioactive Molecules: Thiophene derivatives exhibit a vast range of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][8]

-

RORγt Modulation: Substituted tetrahydro-benzothiophenes, which are built upon the core thiophene structure, have been identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).[9] RORγt is a key drug target for autoimmune diseases like psoriasis and multiple sclerosis. The this compound scaffold serves as a crucial starting point for creating such complex modulators.

-

Kinase Inhibition: The thiophene ring is a common feature in many kinase inhibitors used in oncology. Its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases makes it an ideal scaffold for inhibitor design.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place (2-8°C) to prevent degradation.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H12S | CID 15528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-T-BUTYLTHIOPHENE CAS#: 1689-78-7 [m.chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of 2-tert-butylthiophene: A Comprehensive Technical Guide to Safe Handling for Researchers

Introduction: Understanding the Compound

2-tert-butylthiophene is a heterocyclic organic compound with the chemical formula C₈H₁₂S.[1] As a substituted thiophene, it serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic and steric properties, conferred by the bulky tert-butyl group attached to the thiophene ring, make it a versatile reagent in organic chemistry. However, the same properties that make it useful also necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety data for this compound and outlines best practices for its handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of research outcomes.

Physicochemical Properties and Hazard Identification

A comprehensive understanding of a chemical's properties is the foundation of a robust safety protocol. The following table summarizes the key physicochemical data for this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₁₂S | [1] |

| Molecular Weight | 140.25 g/mol | [1] |

| Appearance | Colorless oil/liquid | [2] |

| Boiling Point | 163.95°C | [2] |

| Melting Point | -59.1°C | [2] |

| Density | 0.9967 g/cm³ (estimate) | [2] |

| Refractive Index | 1.5197 (estimate) | [2] |

| Solubility | Slightly soluble in Chloroform, Methanol | [2] |

| Storage Temperature | 2-8°C, protected from light | [2] |

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

Flammable Liquid: It is a highly flammable liquid and vapor.[3] Vapors can form explosive mixtures with air, and it should be kept away from heat, sparks, open flames, and hot surfaces.[3][4]

-

Acute Oral Toxicity: It is harmful if swallowed.[3]

-

Eye Irritation: It causes serious eye irritation.[3]

-

Skin Irritation: May cause skin irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

-

Aquatic Hazard: It is harmful to aquatic life with long-lasting effects.[3]

Core Directive: A Proactive Approach to Safe Handling

The safe handling of this compound hinges on a multi-layered strategy that encompasses engineering controls, administrative controls, and personal protective equipment (PPE). The causality behind these measures is to minimize all potential routes of exposure: inhalation, ingestion, and dermal contact.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source. For this compound, the following are mandatory:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize the inhalation of flammable and potentially harmful vapors.[6]

-

Ventilation: Ensure adequate ventilation in the laboratory, especially in storage areas.[4][7]

-

Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, all metal containers and equipment used for transferring the substance should be grounded and bonded.[3]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment in areas where this compound is handled or stored.[3][4]

Administrative Controls: Standard Operating Procedures (SOPs)

Clear and concise SOPs are critical for ensuring consistent and safe practices. Key administrative controls include:

-

Restricted Access: The area where this compound is used should be clearly marked, and access should be restricted to authorized personnel.

-

Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[3] Wash hands thoroughly after handling and before leaving the laboratory.[3][7]

-

Labeling: All containers of this compound must be clearly labeled with the chemical name and appropriate hazard warnings.

-

Training: All personnel handling this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency protocols.

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be selected based on a thorough risk assessment. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7] A face shield should also be worn to protect against splashes.[6]

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[3][7] Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]

-

Lab Coat: A flame-resistant lab coat is required.[7]

-

Protective Clothing: For larger quantities or in situations with a higher risk of splashing, impervious clothing should be worn.[7]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][8]

References

- 1. This compound | C8H12S | CID 15528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-T-BUTYLTHIOPHENE CAS#: 1689-78-7 [m.chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. benchchem.com [benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

2-tert-butylthiophene solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-tert-butylthiophene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data table to explore the fundamental principles governing solubility. We delve into the physicochemical properties of this compound, apply theoretical models such as Hansen Solubility Parameters for predictive analysis, and provide a detailed, field-proven experimental protocol for accurate solubility determination. The objective is to equip the reader with both the theoretical understanding and the practical methodology required to effectively work with this compound in various solvent systems.

Introduction: Understanding this compound

This compound (C₈H₁₂S) is a heterocyclic aromatic compound featuring a thiophene ring substituted with a bulky tert-butyl group.[1] This substitution significantly influences its physical and chemical properties, distinguishing it from its parent compound, thiophene. The tert-butyl group, being electron-donating and sterically hindering, impacts the molecule's polarity, molecular interactions, and ultimately, its solubility profile. In pharmaceutical research and organic synthesis, selecting an appropriate solvent is a critical first step that dictates reaction kinetics, yield, purification efficiency, and the success of formulation efforts.[2][3] A thorough understanding of the solubility of this compound is therefore not merely academic but a practical necessity for process optimization and discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂S | [1][4] |

| Molecular Weight | 140.25 g/mol | [1][4] |

| Physical Form | Liquid | [4] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)(C)C1=CC=CS1 | [1] |

Theoretical Framework for Solubility Prediction

Predicting solubility is a cornerstone of solvent selection, saving valuable experimental time and resources. The principle of "Like Dissolves Like" provides a foundational, qualitative understanding, while more sophisticated models like Hansen Solubility Parameters (HSP) offer quantitative insights.[5][6]

The "Like Dissolves Like" Principle

This long-standing heuristic is based on molecular polarity.[5] Solvents effectively dissolve solutes with similar polarity.

-

This compound's Polarity: The molecule possesses a moderately polar thiophene ring due to the heteroatom (sulfur) and a large, non-polar alkyl (tert-butyl) group. This dual character suggests it will not be completely soluble in extremely polar or entirely non-polar solvents. Its overall character is predominantly non-polar to weakly polar.

-

Solvent Classes:

-

Non-Polar Solvents (e.g., hexane, toluene): These solvents interact primarily through van der Waals dispersion forces. Given the significant non-polar surface area of the tert-butyl group, high solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., acetone, tetrahydrofuran (THF)): These solvents have dipole moments but lack O-H or N-H bonds for hydrogen bonding. Moderate to good solubility is expected as they can engage in dipole-dipole interactions with the thiophene ring.

-

Polar Protic Solvents (e.g., ethanol, water): These solvents engage in strong hydrogen bonding. Due to this compound's inability to act as a strong hydrogen bond donor or acceptor, its solubility in these solvents is expected to be limited.

-

Hansen Solubility Parameters (HSP)

HSP provides a more nuanced, quantitative approach by dissecting the total cohesive energy of a substance into three components.[6][7]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Class | Predicted Solubility | Rationale (Based on Polarity and HSP Principles) |

| Hexane | Non-Polar | High | Strong dispersion forces match the large non-polar tert-butyl group. |

| Toluene | Non-Polar (Aromatic) | Very High | Aromatic ring interactions and dispersion forces lead to excellent compatibility. |

| Diethyl Ether | Weakly Polar Aprotic | High | Low polarity and ability to interact via weak dipole forces make it a good solvent. |

| Dichloromethane | Polar Aprotic | High | Can effectively solvate both the polar and non-polar regions of the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Good balance of polarity to interact with the thiophene ring without being too polar. |

| Acetone | Polar Aprotic | Moderate | Higher polarity may slightly reduce compatibility compared to THF or DCM. |

| Ethyl Acetate | Polar Aprotic | Moderate | Intermediate polarity suggests reasonable but not complete miscibility. |

| Acetonitrile | Polar Aprotic | Low to Moderate | High polarity and dipole moment make it a less ideal solvent. |

| Ethanol | Polar Protic | Low | Strong hydrogen bonding network of ethanol is not effectively disrupted by the solute. |

| Methanol | Polar Protic | Low | More polar than ethanol, leading to even lower solubility. |

| Water | Polar Protic | Very Low / Insoluble | The large hydrophobic group and lack of H-bonding lead to immiscibility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Moderate | Very high polarity makes it a poor match for the largely non-polar solute. |

Experimental Determination of Thermodynamic Solubility

While predictions are invaluable for initial screening, experimental verification is essential for accurate, quantitative data. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement approach.[10][11]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to ensure that a true equilibrium is reached and accurately measured. The core principle is to create a saturated solution by agitating an excess of the solute in the solvent for a prolonged period, allowing the system to reach equilibrium.

Materials and Equipment:

-

This compound (≥95% purity)[4]

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC-UV)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure a visible amount of undissolved liquid/solid remains at equilibrium.[10] A good starting point is approximately 2-5 mg of solute per 1 mL of solvent.

-

Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials tightly to prevent solvent evaporation.

-

Agitation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate vigorously. The agitation ensures maximum contact between the solute and solvent. An equilibration time of 24 to 48 hours is typically sufficient for most organic systems to reach a steady state.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solute to settle. Centrifugation at a controlled temperature can be used to accelerate this step.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the undissolved solute layer.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved particles that could artificially inflate the concentration measurement.[2][12]

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis or HPLC). Calculate the concentration of the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Advanced Predictive Models: COSMO-RS

For projects requiring high-precision, in-silico screening, advanced computational models like the CO nductor-like S creening Mo del for R eal S olvents (COSMO-RS) can be employed. COSMO-RS uses quantum chemical calculations to predict thermodynamic properties, including solubility, from first principles.[13][14][15] This method avoids the need for empirical group parameters and can provide highly accurate predictions for a vast array of solvents and solutes, making it a powerful tool for rational solvent design in drug development and process chemistry.[16]

Conclusion

The solubility of this compound in organic solvents is governed by its unique molecular structure, which combines a weakly polar thiophene ring with a non-polar tert-butyl group. This guide has established a robust framework for understanding and predicting its behavior, grounded in the "Like Dissolves Like" principle and the more quantitative Hansen Solubility Parameters. We predict high solubility in non-polar and weakly polar aprotic solvents (e.g., toluene, THF, dichloromethane) and limited solubility in highly polar and protic solvents (e.g., methanol, water). For definitive quantitative data, the detailed shake-flask experimental protocol provided herein serves as a reliable, gold-standard method. By integrating theoretical prediction with rigorous experimental validation, researchers can confidently and efficiently select the optimal solvent systems for their specific applications involving this compound.

References

- 1. This compound | C8H12S | CID 15528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. 2-(tert-Butyl)thiophene | 1689-78-7 [sigmaaldrich.com]

- 5. chem.ws [chem.ws]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. scm.com [scm.com]

- 14. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. COSMO-RS - Wikipedia [en.wikipedia.org]

- 16. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

An In-depth Technical Guide to the NMR Spectral Data Interpretation of 2-tert-butylthiophene

For researchers, scientists, and professionals in drug development, a profound understanding of the structural characteristics of heterocyclic compounds is essential. Thiophene and its derivatives are fundamental building blocks in a multitude of pharmaceutical agents and functional materials.[1] Among these, 2-tert-butylthiophene presents a unique case for Nuclear Magnetic Resonance (NMR) spectroscopic analysis due to the influence of its bulky tert-butyl substituent on the electronic environment of the thiophene ring. This guide provides a comprehensive interpretation of the ¹H and ¹³C NMR spectral data of this compound, delving into the causal relationships behind the observed chemical shifts and coupling constants.

Molecular Structure and its Influence on NMR Spectra

The structure of this compound, with a tert-butyl group at the C2 position, introduces significant steric and electronic effects that are reflected in its NMR spectra. The tert-butyl group is an electron-donating group through hyperconjugation, which tends to increase the electron density at the ortho and para positions of the thiophene ring. However, its bulkiness can also cause steric hindrance, potentially influencing the conformation and electronic distribution.

To facilitate the discussion, the protons on the thiophene ring are designated as H3, H4, and H5.

Figure 1: Molecular structure of this compound with proton designations.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by signals from the thiophene ring protons and the tert-butyl group protons. The chemical shifts (δ) are highly sensitive to the electronic environment of each proton.[1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | ~7.15 | Doublet of doublets | J₅₄ ≈ 5.1, J₅₃ ≈ 1.2 | 1H |

| H4 | ~6.95 | Doublet of doublets | J₄₅ ≈ 5.1, J₄₃ ≈ 3.6 | 1H |

| H3 | ~6.80 | Doublet of doublets | J₃₄ ≈ 3.6, J₃₅ ≈ 1.2 | 1H |

| -C(CH₃)₃ | ~1.35 | Singlet | - | 9H |

Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃).

-

tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group appear as a sharp singlet around 1.35 ppm. This high-field chemical shift is typical for alkyl protons. The singlet multiplicity is due to the absence of adjacent protons to couple with. The integration value of 9H is a key identifier for the tert-butyl group.[2]

-

Thiophene Ring Protons (H3, H4, H5):

-

H5: This proton is typically the most deshielded of the ring protons, appearing as a doublet of doublets around 7.15 ppm. Its deshielding is attributed to its proximity to the electronegative sulfur atom and the anisotropic effect of the ring current. It shows a larger coupling (J₅₄ ≈ 5.1 Hz) with the adjacent H4 proton and a smaller, long-range coupling (J₅₃ ≈ 1.2 Hz) with the H3 proton.

-

H4: The H4 proton resonates at an intermediate chemical shift of approximately 6.95 ppm, also as a doublet of doublets. It couples with both H5 (J₄₅ ≈ 5.1 Hz) and H3 (J₄₃ ≈ 3.6 Hz).

-

H3: The H3 proton is the most shielded of the ring protons, found around 6.80 ppm as a doublet of doublets. This shielding is a consequence of the electron-donating effect of the adjacent tert-butyl group. It exhibits coupling to H4 (J₃₄ ≈ 3.6 Hz) and a long-range coupling to H5 (J₃₅ ≈ 1.2 Hz).

-

The electron-donating nature of the tert-butyl group increases the electron density on the thiophene ring, particularly at the C3 and C5 positions, leading to a general upfield shift of the ring protons compared to unsubstituted thiophene.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound provides valuable information about the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C2 | ~148.0 |

| C5 | ~127.5 |

| C4 | ~124.0 |

| C3 | ~122.5 |

| C(CH₃)₃ (quaternary) | ~34.5 |

| C(CH₃)₃ (methyl) | ~32.0 |

Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃).

-

C2: This carbon, directly attached to the bulky tert-butyl group, is the most deshielded carbon of the thiophene ring, appearing around 148.0 ppm. This significant downfield shift is due to the substitution effect of the tert-butyl group.

-

C5: The C5 carbon resonates at approximately 127.5 ppm. Its chemical shift is influenced by its proximity to the sulfur atom.

-

C4: The C4 carbon appears at around 124.0 ppm.

-

C3: The C3 carbon is the most shielded of the ring carbons, with a chemical shift of about 122.5 ppm. This shielding is a direct result of the electron-donating effect of the adjacent tert-butyl group.

-

tert-Butyl Carbons:

-

The quaternary carbon of the tert-butyl group is observed around 34.5 ppm.

-

The three equivalent methyl carbons of the tert-butyl group give a single, intense signal around 32.0 ppm.[2]

-

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment, and the substituent effects play a significant role in determining the resonance frequencies of the ring carbons.[1]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data, a standardized experimental protocol is crucial.

Figure 2: Standard workflow for NMR data acquisition.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[1]

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Transfer the resulting solution into a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

¹H NMR Data Acquisition:

-

¹³C NMR Data Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon.[1]

-

Set a wider spectral width, typically around 220 ppm.

-

A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[1]

-

Use a relaxation delay of 2-5 seconds to ensure complete relaxation of the carbon nuclei.[1]

-

-

Data Processing:

-

Apply a Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[1]

-

Perform phase correction on the resulting spectrum.[1]

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[1]

-

For the ¹H spectrum, integrate the signals to determine the relative ratios of the different types of protons.[1]

-

Conclusion

The NMR spectral data of this compound provides a clear and detailed picture of its molecular structure. The characteristic singlet of the tert-butyl group in the ¹H NMR spectrum is a prominent feature, while the chemical shifts and coupling patterns of the thiophene ring protons reveal the electronic influence of this bulky substituent. The ¹³C NMR spectrum complements this information by providing insights into the carbon skeleton. A thorough understanding and correct interpretation of this data are indispensable for chemists and researchers working with substituted thiophenes in various fields, including drug discovery and materials science.

References

Introduction: The Analytical Imperative for Alkylated Thiophenes

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-tert-Butylthiophene

This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound under Electron Ionization (EI) conditions. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explore the causal mechanisms behind the fragmentation patterns, ensuring a deep and applicable understanding of the data.

Thiophene and its derivatives are key heterocyclic scaffolds in medicinal chemistry and material science. The introduction of alkyl groups, such as the sterically demanding tert-butyl group, significantly influences the molecule's electronic and physical properties. Characterizing these molecules is paramount, and mass spectrometry stands as a definitive tool for structural verification. This guide elucidates the predictable and diagnostic fragmentation pathway of this compound, providing a robust framework for its unambiguous identification.

Part 1: The Foundational Principles of Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a powerful and widely used technique for the analysis of volatile and thermally stable organic compounds.[1] It is classified as a "hard" ionization method because it imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[2][3]

The process begins with the vaporization of the sample, which is then introduced into a high-vacuum ion source. Here, a beam of energetic electrons, typically accelerated to 70 electron volts (70 eV), bombards the gaseous molecules.[4] This energy is substantially greater than that of typical covalent bonds (around 3-7 eV), making it sufficient to eject a valence electron from the molecule.[5] This event forms a positively charged radical cation, known as the molecular ion (M⁺•).[4][6]

Due to the excess energy transferred during ionization, the molecular ion is energetically unstable and undergoes a series of unimolecular dissociations.[6][7] It breaks apart into smaller, more stable fragments, consisting of a positive ion (which is detected) and a neutral radical (which is not).[6] This cascade of fragmentation events produces a unique mass spectrum for a given compound, which serves as a chemical "fingerprint" for its identification.[1] The predictability of these fragmentation pathways, governed by fundamental principles of chemical stability, allows for detailed structural elucidation.

Part 2: The Mass Spectrum and Fragmentation Pathway of this compound

The mass spectrum of this compound is dominated by two principal peaks, which are a direct consequence of its structure. The analysis of this pathway provides a self-validating system for its identification. The molecule has a molecular weight of approximately 140.25 g/mol .[8]

Step 1: Formation of the Molecular Ion (M⁺•)

Upon entering the ion source, the this compound molecule (C₈H₁₂S) is ionized by the 70 eV electron beam. An electron is ejected, typically from a non-bonding lone pair on the sulfur atom, to form the molecular ion radical cation (M⁺•) at a mass-to-charge ratio (m/z) of 140.[8][9]

C₈H₁₂S + e⁻ → [C₈H₁₂S]⁺• + 2e⁻

The presence of this peak confirms the molecular weight of the compound.

Step 2: Primary Fragmentation and the Formation of the Base Peak

The tert-butyl group is characterized by a quaternary carbon atom bonded to the thiophene ring and three methyl groups. The bond between this quaternary carbon and any of the methyl groups is prone to cleavage. This fragmentation, known as alpha-cleavage, is the most favorable pathway because it leads to the loss of a methyl radical (•CH₃, mass = 15 Da) and the formation of a highly stable cation.[10]

[C₈H₁₂S]⁺• → [C₇H₉S]⁺ + •CH₃

The resulting [C₇H₉S]⁺ cation is observed at m/z 125 ([M-15]⁺). The exceptional stability of this cation is due to the positive charge being located on a carbon atom adjacent to the thiophene ring, which can stabilize the charge through resonance. This high stability ensures that this fragmentation route is the dominant process, making the peak at m/z 125 the most intense peak in the spectrum, known as the base peak. The observation of a base peak at m/z 125 is therefore the key diagnostic feature for the this compound structure.[8]

Data Presentation: Key Ions in the EI Mass Spectrum

| m/z Ratio | Proposed Formula | Identity/Significance |

| 140 | [C₈H₁₂S]⁺• | Molecular Ion (M⁺•) |

| 125 | [C₇H₉S]⁺ | Base Peak ([M-15]⁺) |

Visualization of the Fragmentation Pathway

The logical flow from ionization to the formation of the base peak is illustrated in the diagram below.

Caption: Fragmentation pathway of this compound under EI-MS.

Part 3: Experimental Protocol for GC-EI-MS Analysis

To acquire a high-quality mass spectrum of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, ensuring the separation of the analyte from any impurities before it enters the ion source.[2]

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or hexane).

-

Perform serial dilutions to reach a final concentration of approximately 10-50 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at 15°C/min to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-300.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

This protocol is a self-validating system. The GC retention time provides an initial check on compound identity, while the resulting mass spectrum, with its characteristic molecular ion and base peak, provides definitive structural confirmation.

Part 4: Conclusion and Authoritative Grounding

The mass spectrometric analysis of this compound under Electron Ionization is a textbook example of predictable fragmentation based on carbocation stability. The clear and dominant pathway—loss of a methyl radical to form the stable m/z 125 cation—provides an unambiguous analytical signature. This guide has detailed the mechanistic basis for this fragmentation, presented a robust experimental protocol, and offered a clear visualization of the process. By understanding the causality behind the spectrum, researchers can confidently identify this compound and apply similar principles to the structural elucidation of other alkylated heterocycles.

References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. uni-saarland.de [uni-saarland.de]

- 8. This compound | C8H12S | CID 15528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. thiele.ruc.dk [thiele.ruc.dk]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-tert-butylthiophene

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy data for 2-tert-butylthiophene, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but a foundational understanding of the molecule's vibrational characteristics and the experimental logic behind acquiring its spectrum.

Introduction: Characterizing this compound via IR Spectroscopy

This compound (C₈H₁₂S) is a heterocyclic aromatic compound featuring a thiophene ring substituted with a bulky tert-butyl group at the C2 position. This substitution significantly influences the molecule's electronic properties and steric profile, making it a valuable building block in medicinal chemistry and materials science.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such molecules.[1][2] By probing the vibrational modes of a molecule's constituent bonds, an IR spectrum provides a unique "molecular fingerprint," allowing for the unambiguous identification of functional groups and overall molecular structure.[1] This guide will deconstruct the anticipated IR spectrum of this compound, correlate specific absorption bands to molecular vibrations, and provide a robust protocol for acquiring high-fidelity spectral data.

Molecular Structure and Key Vibrational Modes

To interpret the IR spectrum of this compound, one must first consider its structure, which is comprised of two distinct moieties: the aromatic thiophene ring and the aliphatic tert-butyl group. Each contributes characteristic absorptions to the overall spectrum.

Caption: Molecular structure highlighting the thiophene and tert-butyl moieties.

The primary vibrational modes that give rise to IR absorption bands are:

-

Stretching Vibrations: Changes in the inter-atomic distance along the bond axis. These can be symmetric or asymmetric and are typically high-energy vibrations (higher wavenumber).

-

Bending Vibrations: Changes in the angle between bonds. These include scissoring, rocking, wagging, and twisting, which are lower-energy vibrations (lower wavenumber).

Deconstruction and Analysis of the Predicted IR Spectrum

The C-H Stretching Region (3200 - 2800 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A clear distinction can be made between the aromatic C-H bonds of the thiophene ring and the aliphatic C-H bonds of the tert-butyl group.

-

Aromatic C-H Stretch (≈3100-3000 cm⁻¹): Heteroaromatic compounds like thiophene derivatives typically exhibit weak to medium C-H stretching bands in this range.[3] These absorptions are expected for the three C-H bonds on the thiophene ring.

-

Aliphatic C-H Stretch (≈2960-2850 cm⁻¹): The tert-butyl group will produce strong, sharp absorption bands in this region due to the symmetric and asymmetric stretching of the C-H bonds in its three methyl groups.[4][5] This is often the most intense feature in the entire spectrum for molecules with significant aliphatic character.

The Fingerprint Region (1600 - 600 cm⁻¹)

This region contains a wealth of structural information from various stretching and bending vibrations, making it invaluable for confirming molecular identity.

-

Thiophene Ring Stretching (≈1600-1350 cm⁻¹): The stretching of C=C and C-C bonds within the aromatic ring gives rise to a series of medium-to-strong bands. For 2-substituted thiophenes, characteristic absorptions are expected in the ranges of 1532-1514 cm⁻¹, 1454-1430 cm⁻¹, and 1367-1347 cm⁻¹.[3]

-

tert-Butyl C-H Bending (≈1470-1360 cm⁻¹): The tert-butyl group exhibits characteristic C-H bending (deformation) modes. Expect a medium band around 1460 cm⁻¹ for the asymmetric deformation and a distinctive, often split, pair of bands for the symmetric ("umbrella") deformation around 1390 cm⁻¹ and 1365 cm⁻¹.

-

Thiophene C-H Bending (≈1300-650 cm⁻¹): The in-plane (1300-1000 cm⁻¹) and out-of-plane (900-650 cm⁻¹) bending vibrations of the ring C-H bonds produce several bands of varying intensity.[3][6] The specific pattern of the out-of-plane bends is highly diagnostic of the substitution pattern on the ring.

-

C-S Vibrations (≈840-600 cm⁻¹): Vibrations involving the carbon-sulfur bond of the thiophene ring typically appear in this lower frequency region. These bands can be weak to medium in intensity and are sometimes coupled with ring deformation modes.[3][7]

Summary of Expected Vibrational Bands

The following table summarizes the key predicted IR absorption bands for this compound, their origins, and expected intensities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ≈ 3100 - 3000 | C-H Stretch | Thiophene Ring | Weak to Medium |

| ≈ 2960 - 2850 | C-H Stretch (Asymmetric & Symmetric) | tert-Butyl | Strong, Sharp |

| ≈ 1532 - 1514 | C=C Ring Stretch | Thiophene Ring | Medium |

| ≈ 1470 | C-H Asymmetric Bend (Scissoring) | tert-Butyl | Medium |

| ≈ 1454 - 1430 | C=C Ring Stretch | Thiophene Ring | Medium |

| ≈ 1390 & 1365 | C-H Symmetric Bend (Umbrella Mode) | tert-Butyl | Medium, often sharp |

| ≈ 1367 - 1347 | C-C Ring Stretch | Thiophene Ring | Medium |

| ≈ 1300 - 1000 | C-H In-Plane Bending | Thiophene Ring | Variable |

| ≈ 900 - 650 | C-H Out-of-Plane Bending | Thiophene Ring | Medium to Strong |

| ≈ 840 - 600 | C-S Stretch / Ring Deformation | Thiophene Ring | Weak to Medium |

Experimental Protocol: Acquiring the IR Spectrum

A reliable, reproducible spectrum is the foundation of any analysis. As this compound is a liquid at room temperature, the most direct and common method is the preparation of a neat (undiluted) thin film.[8][9] The technique noted for this compound in the PubChem database is the "Film" method.[10]

Rationale for Method Selection

-

Neat (Thin Film) Analysis: This method is ideal for pure liquids. It avoids the use of solvents, which have their own IR absorptions and can obscure regions of the spectrum. It is fast, requires minimal sample, and provides a spectrum of the pure compound.

-

Salt Plates (KBr or NaCl): Potassium bromide (KBr) and sodium chloride (NaCl) are common materials for IR windows because they are transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹). They are, however, susceptible to damage from aqueous or highly acidic/basic samples, but are perfectly suitable for an organic liquid like this compound.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

-

Open the sample compartment. Ensure it is clean and dry.

-

Collect a background spectrum. This is a critical step to measure the absorbance of ambient CO₂ and water vapor, as well as any instrumental artifacts. The software will automatically subtract this background from the sample spectrum.

-

-

Sample Preparation (Thin Film):

-

Handle the KBr plates with gloves and by the edges to avoid transferring moisture and oils from your hands.

-

Using a clean Pasteur pipette, place one small drop of this compound onto the center of one KBr plate.[3][8]

-

Carefully place the second KBr plate on top of the first, allowing the liquid to spread evenly between them.[3]

-

Gently rotate the top plate by about a quarter turn to ensure a uniform, thin film free of air bubbles.[3] The film should appear translucent. If the resulting spectrum is too intense (bands are "flat-topping" at 0% transmittance), separate the plates, wipe one clean, and reassemble to create a thinner film.

-

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder inside the spectrometer's sample compartment.

-

Close the sample compartment lid.

-

Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio.

-

The software will process the data (via Fourier Transform), ratio it against the background, and display the final IR spectrum.

-

-

Post-Analysis Cleanup:

-

Immediately after analysis, disassemble the plates.

-

Clean the plates thoroughly by wiping them with a soft tissue and washing with a dry, volatile solvent (e.g., anhydrous acetone or methylene chloride), followed by a final rinse with ethanol.[3]

-

Store the clean, dry plates in a desiccator to protect them from atmospheric moisture.

-

Caption: A self-validating workflow for reproducible FTIR analysis of liquids.

Conclusion

The infrared spectrum of this compound is rich with information, clearly delineating the contributions of its aromatic thiophene core and its aliphatic tert-butyl substituent. The strong C-H stretches below 3000 cm⁻¹, characteristic tert-butyl bending modes, and the series of thiophene ring vibrations in the fingerprint region collectively form a unique spectral signature. By following the robust experimental protocol outlined, researchers can reliably obtain high-quality spectra for structural verification, purity assessment, and reaction monitoring, ensuring the integrity of their scientific and developmental endeavors.

References

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. eng.uc.edu [eng.uc.edu]

- 4. scribd.com [scribd.com]

- 5. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. jascoinc.com [jascoinc.com]

- 10. This compound | C8H12S | CID 15528 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2-tert-butylthiophene

A Roadmap for the Solid-State Characterization of a Key Thiophene Derivative

Authored by: Senior Application Scientist

Abstract

Introduction: The Significance of Solid-State Properties of 2-tert-butylthiophene

This compound (C₈H₁₂S) is a heterocyclic aromatic compound featuring a thiophene ring substituted with a bulky tert-butyl group.[1] This substitution can significantly influence the intermolecular interactions and crystal packing, making the study of its solid-state properties a compelling area of research. The phenomenon of polymorphism, where a compound can exist in multiple crystal forms with different physical properties, is of paramount importance in the pharmaceutical and materials science sectors.[2][3] Different polymorphs can exhibit variations in melting point, solubility, and stability, which can have profound implications for a drug's efficacy and an organic semiconductor's performance.

This guide provides a systematic approach to investigating the potential polymorphism of this compound, from the initial steps of crystal growth to the detailed characterization of different crystalline forms.

Experimental Workflow for Crystal Structure Determination and Polymorphism Screening

The journey to understanding the solid-state landscape of this compound begins with the growth of high-quality single crystals and a systematic screening for different polymorphic forms. The following workflow outlines the key experimental stages.

Figure 1: A comprehensive experimental workflow for the investigation of the crystal structure and polymorphism of this compound.

Crystal Growth Methodologies

The successful determination of a crystal structure is contingent upon the availability of high-quality single crystals.[4] For a compound like this compound, which is a liquid at room temperature, crystallization will need to be performed at sub-ambient temperatures.

Protocol for Crystal Growth:

-

Slow Evaporation:

-

Dissolve this compound in a suitable volatile solvent (e.g., hexane, pentane) at room temperature.

-

Loosely cover the container and place it in a controlled environment with a temperature just above the solvent's freezing point.

-

Allow the solvent to evaporate slowly over several days to weeks.

-

-

Vapor Diffusion:

-

Place a concentrated solution of this compound in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is less soluble.

-

The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

-

Slow Cooling:

-

Prepare a saturated solution of this compound in a suitable solvent at a slightly elevated temperature.

-

Slowly cool the solution in a controlled manner (e.g., using a programmable cooling bath). The gradual decrease in temperature will lead to supersaturation and subsequent crystal growth.

-

Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Protocol for SCXRD Analysis:

-

Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[4]

-

Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[4]

-

Data Reduction and Structure Solution: The collected diffraction data are processed to determine the intensities and positions of the diffraction spots. This information is then used to solve the crystal structure using direct methods or Patterson synthesis.

-

Structure Refinement: The initial structural model is refined by adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimental data as closely as possible.[4]

Polymorphism Screening with Powder X-Ray Diffraction (PXRD)

PXRD is a powerful tool for identifying different crystalline phases and for routine analysis of bulk samples. Each polymorph will produce a unique diffraction pattern.

Protocol for PXRD Analysis:

-

Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites.

-

Data Collection: The powdered sample is exposed to an X-ray beam, and the diffracted X-rays are detected at various angles (2θ).

-

Pattern Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a fingerprint for the crystalline phase. Different polymorphs will have distinct peak positions and relative intensities.

Thermal Analysis for Phase Transition Identification

Thermal analysis techniques are crucial for identifying and characterizing phase transitions between polymorphs.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect endothermic (melting, solid-solid transitions) and exothermic (crystallization) events.

Protocol for DSC Analysis:

-

Sample Encapsulation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and hermetically seal it.

-

Heating/Cooling Program: Subject the sample to a controlled temperature program (e.g., heating at 10 °C/min).

-

Data Interpretation: Analyze the resulting thermogram for peaks corresponding to thermal events. The temperature and enthalpy of these transitions provide valuable information about the thermodynamic relationship between polymorphs.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is primarily used to assess thermal stability and to differentiate between true polymorphs and solvates (pseudo-polymorphs).

Spectroscopic Characterization of Polymorphs

Vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to distinguish between different polymorphs.

-

Infrared (IR) Spectroscopy: Differences in intermolecular interactions (e.g., hydrogen bonding, though not prominent in this compound) and molecular conformation between polymorphs can lead to shifts in the positions and shapes of vibrational bands.

-

Raman Spectroscopy: This technique is often complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and lattice vibrations (phonons) in the low-frequency region, which can be unique to each crystal form.

Computational Prediction of Crystal Structures

In addition to experimental methods, computational crystal structure prediction (CSP) can be a valuable tool for exploring the potential polymorphic landscape of a molecule. CSP algorithms generate a large number of plausible crystal structures based on the molecule's chemical diagram and then rank them by their lattice energies. This can help guide experimental screening efforts and provide insights into the factors that stabilize different crystal forms.

Hypothetical Crystallographic Data for this compound Polymorphs

To illustrate the type of data obtained from a successful polymorphism study, the following table presents hypothetical crystallographic data for two potential polymorphs of this compound.

| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pnma |

| a (Å) | 10.5 | 12.0 |

| b (Å) | 8.2 | 9.5 |

| c (Å) | 11.8 | 7.8 |

| **β (°) ** | 95.5 | 90 |

| Volume (ų) | 1010 | 889.2 |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.10 | 1.25 |

| Melting Point (°C) | 55 | 65 |

Conclusion

While the crystal structure of this compound remains to be publicly reported, this guide provides a robust and comprehensive framework for its investigation. By employing a combination of crystal growth techniques, X-ray diffraction, thermal analysis, and spectroscopy, researchers can systematically explore the solid-state landscape of this important molecule. The elucidation of its crystal structure and the identification of any polymorphic forms will provide fundamental insights into its physicochemical properties, paving the way for its optimized application in both pharmaceutical and materials science contexts.

References

An In-depth Technical Guide to the Toxicological Profile of 2-tert-butylthiophene and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological overview of 2-tert-butylthiophene and its derivatives. In the absence of extensive direct experimental data for this compound, this document synthesizes information from closely related structural analogs, the known toxicological profiles of the thiophene moiety and the tert-butyl group, and predictive toxicology principles. The guide is intended to inform researchers, scientists, and drug development professionals about the potential hazards, metabolic pathways, and recommended toxicological assessments for this class of compounds. We will delve into the mechanistic underpinnings of potential toxicity, provide detailed experimental protocols for in vitro and in vivo evaluation, and present a framework for a thorough risk assessment.

Introduction: The Thiophene Scaffold in Drug Discovery and the Importance of Toxicological Assessment

Thiophene and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] Their structural similarity to benzene rings allows them to act as bioisosteres, often improving physicochemical properties and target engagement.[3] The incorporation of a tert-butyl group can further enhance metabolic stability and lipophilicity.[4] However, the thiophene ring is also recognized as a "structural alert," as its metabolic activation can lead to the formation of reactive intermediates with toxicological consequences.[5][6] A thorough understanding of the toxicological profile of novel thiophene derivatives, such as this compound, is therefore paramount during the drug discovery and development process to ensure the safety and viability of new chemical entities.

This guide will systematically explore the anticipated toxicological properties of this compound and its derivatives, drawing upon established toxicological principles and data from analogous compounds.

Predicted Toxicological Profile of this compound

Due to a lack of direct experimental data on this compound, its toxicological profile is inferred from the known properties of the thiophene ring and the tert-butyl functional group.

Metabolism and Bioactivation: The Central Role of Cytochrome P450

The primary route of metabolism for thiophene-containing compounds is oxidation mediated by cytochrome P450 (CYP) enzymes in the liver.[5][6] This metabolic process can lead to two major types of reactive metabolites: thiophene S-oxides and thiophene epoxides.[5][7] These electrophilic species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and toxicity.[8]